molecular formula C12H17N3O B7495345 N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide

Cat. No. B7495345
M. Wt: 219.28 g/mol
InChI Key: QLWMFIBYUOWGLP-UHFFFAOYSA-N
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Description

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide, also known as MTIC, is a synthetic compound that has been used in scientific research for its potential therapeutic effects. MTIC is a cyclopropane-based compound that has been synthesized using various methods.

Mechanism of Action

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. In addition, N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has been found to increase the production of reactive oxygen species, which can cause oxidative stress in cancer cells and lead to their death.
Biochemical and Physiological Effects:
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has also been found to increase the production of the protein p53, which is involved in the regulation of cell growth and apoptosis. In addition, N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has been found to increase the production of the neurotransmitter dopamine, which is involved in the regulation of mood, motivation, and movement.

Advantages and Limitations for Lab Experiments

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to have low toxicity in animal studies. However, N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has limitations in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide. One direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other anticancer drugs to increase their effectiveness. Additionally, further research is needed to optimize the synthesis method of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide and to develop more water-soluble derivatives of the compound.
Conclusion:
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide is a synthetic compound that has been used in scientific research for its potential therapeutic effects. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Future research is needed to optimize the synthesis method of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide and to explore its potential use in combination with other drugs.

Synthesis Methods

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has been synthesized using different methods, including the reaction of 1-methyl-4,5,6,7-tetrahydroindazole with cyclopropanecarboxylic acid chloride in the presence of a base. Another method involves the reaction of 1-methyl-4,5,6,7-tetrahydroindazole with cyclopropanecarboxylic acid in the presence of a coupling agent. These methods have been optimized to produce high yields of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide.

Scientific Research Applications

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has been used in scientific research for its potential therapeutic effects. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-15-11-4-2-3-10(9(11)7-13-15)14-12(16)8-5-6-8/h7-8,10H,2-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWMFIBYUOWGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(CCC2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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